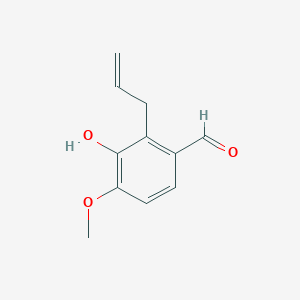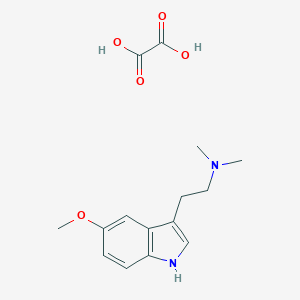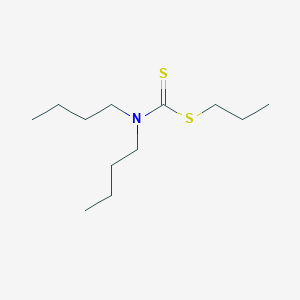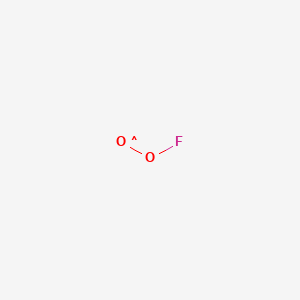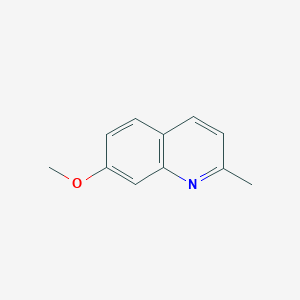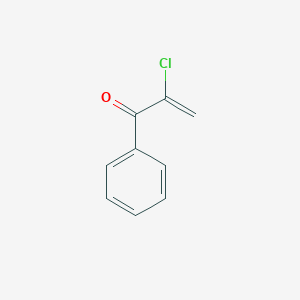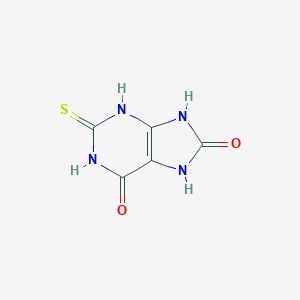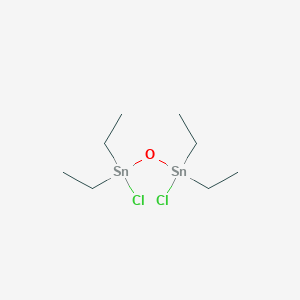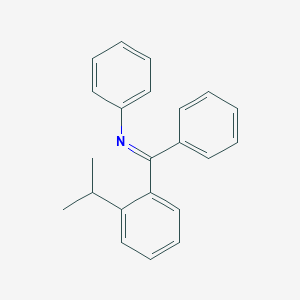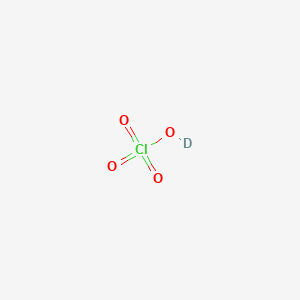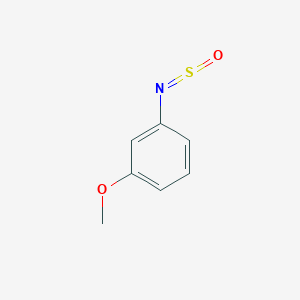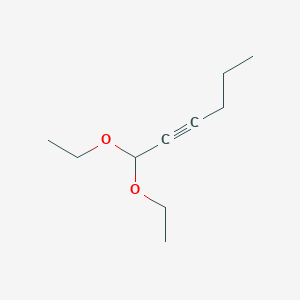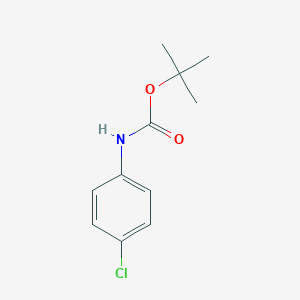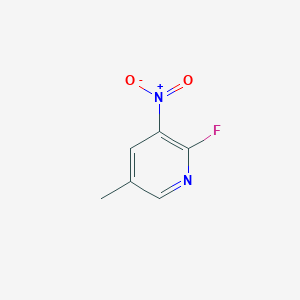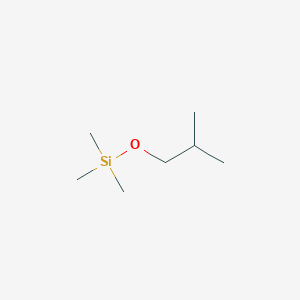
Silane, isobutoxytrimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanes are a class of compounds that contain silicon and hydrogen atoms. They have a wide range of applications in various industries, including electronics, construction, and healthcare. Among the different types of silanes, isobutoxytrimethylsilane (IBOTMS) has gained significant attention due to its unique properties. IBOTMS is a colorless liquid that is soluble in organic solvents and has a boiling point of 117°C. It is commonly used as a precursor for the synthesis of various functionalized silanes and silica-based materials. In
Wissenschaftliche Forschungsanwendungen
Silane, isobutoxytrimethyl- has a wide range of applications in scientific research, including materials science, nanotechnology, and biomedicine. Silane, isobutoxytrimethyl- can be used as a precursor for the synthesis of various functionalized silanes, such as amino-functionalized silanes, which are used in the preparation of silica-based materials for drug delivery and tissue engineering. Silane, isobutoxytrimethyl- can also be used in the synthesis of silica-coated magnetic nanoparticles, which have potential applications in magnetic resonance imaging (MRI) and cancer therapy. In addition, Silane, isobutoxytrimethyl- can be used in the preparation of self-assembled monolayers (SAMs) on silicon surfaces, which have applications in the development of biosensors and microelectronic devices.
Wirkmechanismus
The mechanism of action of Silane, isobutoxytrimethyl- is not well understood, but it is believed to involve the reaction of the silane with surface hydroxyl groups to form a covalent bond. This results in the formation of a thin layer of silane on the surface, which can modify the surface properties, such as wettability and adhesion. The presence of the silane layer can also affect the biological and physiological properties of the surface, such as cell adhesion and protein adsorption.
Biochemische Und Physiologische Effekte
Silane, isobutoxytrimethyl- has been shown to have a low toxicity and is not considered to be a significant health hazard. However, exposure to Silane, isobutoxytrimethyl- can cause irritation to the eyes, skin, and respiratory system. In addition, Silane, isobutoxytrimethyl- can react with water to form silanols, which can hydrolyze and release hydrogen gas, which can be flammable and explosive. Therefore, it is important to handle Silane, isobutoxytrimethyl- with care and to follow proper safety procedures.
Vorteile Und Einschränkungen Für Laborexperimente
Silane, isobutoxytrimethyl- has several advantages for lab experiments, including its high purity, low toxicity, and ease of handling. It can be used as a precursor for the synthesis of various functionalized silanes, which can be used in the preparation of silica-based materials for drug delivery and tissue engineering. However, the synthesis of Silane, isobutoxytrimethyl- can be expensive, and it requires the use of hazardous chemicals and specialized equipment. In addition, the reactivity of Silane, isobutoxytrimethyl- with water can make it difficult to handle and store.
Zukünftige Richtungen
There are several future directions for the research and development of Silane, isobutoxytrimethyl-, including the synthesis of new functionalized silanes with improved properties, the development of new methods for the preparation of silica-based materials, and the investigation of the biological and physiological effects of Silane, isobutoxytrimethyl-. In addition, the use of Silane, isobutoxytrimethyl- in the development of biosensors and microelectronic devices is an area of active research. Overall, Silane, isobutoxytrimethyl- has the potential to be a valuable tool for scientific research and technological innovation.
Synthesemethoden
Silane, isobutoxytrimethyl- can be synthesized using several methods, including the reaction of isobutyl alcohol with trimethylchlorosilane and sodium hydride. The reaction takes place in the presence of a catalyst, such as tetrabutylammonium fluoride. The yield of Silane, isobutoxytrimethyl- can be improved by using a solvent, such as toluene or dichloromethane. Another method of synthesizing Silane, isobutoxytrimethyl- involves the reaction of isobutyric anhydride with trimethylchlorosilane and sodium methoxide. This method yields a higher purity of Silane, isobutoxytrimethyl-, but it requires more steps and is more expensive.
Eigenschaften
CAS-Nummer |
18269-50-6 |
|---|---|
Produktname |
Silane, isobutoxytrimethyl- |
Molekularformel |
C7H18OSi |
Molekulargewicht |
146.3 g/mol |
IUPAC-Name |
trimethyl(2-methylpropoxy)silane |
InChI |
InChI=1S/C7H18OSi/c1-7(2)6-8-9(3,4)5/h7H,6H2,1-5H3 |
InChI-Schlüssel |
ZQINJXJSYYRJIV-UHFFFAOYSA-N |
SMILES |
CC(C)CO[Si](C)(C)C |
Kanonische SMILES |
CC(C)CO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



